molecular formula C8H20Cl2N2O B1424722 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride CAS No. 1219957-18-2

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

Cat. No. B1424722
CAS RN: 1219957-18-2
M. Wt: 231.16 g/mol
InChI Key: VBDLXTDZPQIKJH-UHFFFAOYSA-N
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Description

“2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . One method involves the reaction of β-piperidinoalanine as the starting material . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride” consists of eight carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives often include cyclization, amidation, and aza-Michael addition . For example, the reaction of β-piperidinoalanine with methanolic hydrogen chloride yields the corresponding amino acid methyl ester, which can then react with methylamine and pyrrolidine to give corresponding amides .

Scientific Research Applications

Oxidation and Cyclization Studies

The oxidation of similar derivatives, like 2-(2-methyl-1-piperidinyl)ethanol, leads to the formation of iminium functions and cyclization into diastereomeric mixtures of oxazolidines. These processes, observed in the derivatives of 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, are crucial for understanding the chemical behavior and potential applications of these compounds (Möhrle & Berkenkemper, 2007).

Antitumor Activity

The synthesis of tertiary amino alcohols of the piperazine series, related to 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, and their conversion to dihydrochlorides has been studied. These compounds have been evaluated for their effect on tumor DNA methylation in vitro, indicating potential applications in cancer research and treatment (Hakobyan et al., 2020).

Synthesis of Pyrrolidines and Heterocycles

The derivatives of 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride have been used in the synthesis of substituted pyrrolidines and other heterocycles. These syntheses involve stereospecific rearrangements and can produce a variety of bioactive molecules, contributing to pharmaceutical and organic chemistry (Back, Parvez, & Zhai, 2003).

Cyclization to Piperidine Bases

The intramolecular cyclization of compounds like 5-amino-1-pentanol to piperidine bases has been catalyzed using zeolite catalysts. This research provides insights into the synthesis of piperidine derivatives, which are structurally related to 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, and their potential applications in various chemical industries (Reddy, Kulkarni, & Subrahmanyam, 1994).

Trans-Esterification Studies

Investigating the trans-esterification of similar compounds in vitro and in vivo, including the effects of ethanol on pharmacokinetics in rats, offers valuable insights into the metabolic pathways and stability of compounds like 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride. This knowledge is crucial for the development of pharmaceuticals and understanding their interactions with biological systems (Chen et al., 2004).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which play a significant role in the pharmaceutical industry .

properties

IUPAC Name

2-[methyl(piperidin-3-yl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)8-3-2-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDLXTDZPQIKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

CAS RN

1219957-18-2
Record name 2-[methyl(piperidin-3-yl)amino]ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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